EPhos catalyst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the EPhos catalyst involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction typically requires a base to deprotonate the phosphine, followed by the addition of the biphenyl derivative under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
The EPhos catalyst is primarily used in palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Suzuki-Miyaura coupling
- Heck reaction
- Sonogashira coupling
- Stille coupling
- Negishi coupling
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, aryl halides, and primary amines. The reactions are typically carried out in the presence of a base such as sodium tert-butoxide or potassium carbonate, and solvents like toluene or dimethylformamide (DMF) are often used .
Major Products
The major products formed from these reactions are typically arylamines, biaryls, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
The EPhos catalyst has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Facilitates the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials
Mechanism of Action
The EPhos catalyst operates by forming a complex with palladium, which then undergoes oxidative addition with an aryl halide. This is followed by the coordination of the amine and reductive elimination to form the desired carbon-nitrogen bond. The isopropoxy group at the C3-position of the ligand enhances the stability and reactivity of the palladium complex, leading to improved catalytic performance .
Comparison with Similar Compounds
Similar Compounds
- XPhos
- RuPhos
- BrettPhos
- SPhos
Uniqueness
The EPhos catalyst is unique due to its high stability and reactivity, which are attributed to the isopropoxy group at the C3-position. This feature distinguishes it from other similar compounds and makes it particularly effective in challenging cross-coupling reactions .
Properties
Molecular Formula |
C50H71NO4PPdS- |
---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
SUGHBWFQKHEZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.